REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2[S:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9]C.[Cl-].[Cl-].[Cl-].[Al+3].Cl>C(=S)=S>[OH:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([C:13]2[S:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)=[CH:6][C:7]=1[O:11][CH3:12] |f:1.2.3.4|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 cm3)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×250 cm3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated down under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallised from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1OC)C=1SC2=C(N1)C=CC=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |